Cas no 1784290-61-4 ((5-ethyloxazol-2-yl)methanol)

(5-Ethyloxazol-2-yl)methanol is a versatile heterocyclic alcohol featuring an oxazole core substituted with an ethyl group at the 5-position and a hydroxymethyl group at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The hydroxymethyl group offers reactivity for further derivatization, enabling the formation of esters, ethers, or other functionalized derivatives. Its oxazole scaffold contributes to enhanced stability and potential bioactivity, making it useful in medicinal chemistry applications. The compound’s well-defined structure and synthetic flexibility make it suitable for research and industrial applications requiring precise molecular modifications.
(5-ethyloxazol-2-yl)methanol structure
(5-ethyloxazol-2-yl)methanol structure
Product name:(5-ethyloxazol-2-yl)methanol
CAS No:1784290-61-4
MF:C6H9NO2
Molecular Weight:127.141161680222
CID:5264058

(5-ethyloxazol-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • (5-ethyloxazol-2-yl)methanol
    • インチ: 1S/C6H9NO2/c1-2-5-3-7-6(4-8)9-5/h3,8H,2,4H2,1H3
    • InChIKey: ITHYTRRURGUBCW-UHFFFAOYSA-N
    • SMILES: O1C(CC)=CN=C1CO

(5-ethyloxazol-2-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-645419-5.0g
(5-ethyl-1,3-oxazol-2-yl)methanol
1784290-61-4 95.0%
5.0g
$3065.0 2025-03-15
Enamine
EN300-645419-0.05g
(5-ethyl-1,3-oxazol-2-yl)methanol
1784290-61-4 95.0%
0.05g
$245.0 2025-03-15
Enamine
EN300-645419-0.5g
(5-ethyl-1,3-oxazol-2-yl)methanol
1784290-61-4 95.0%
0.5g
$824.0 2025-03-15
1PlusChem
1P021U5F-2.5g
(5-ethyl-1,3-oxazol-2-yl)methanol
1784290-61-4 95%
2.5g
$2622.00 2024-06-18
1PlusChem
1P021U5F-5g
(5-ethyl-1,3-oxazol-2-yl)methanol
1784290-61-4 95%
5g
$3851.00 2024-06-18
1PlusChem
1P021U5F-10g
(5-ethyl-1,3-oxazol-2-yl)methanol
1784290-61-4 95%
10g
$5680.00 2024-06-18
Aaron
AR021UDR-5g
(5-ethyl-1,3-oxazol-2-yl)methanol
1784290-61-4 95%
5g
$4240.00 2023-12-15
Enamine
EN300-645419-0.25g
(5-ethyl-1,3-oxazol-2-yl)methanol
1784290-61-4 95.0%
0.25g
$524.0 2025-03-15
1PlusChem
1P021U5F-1g
(5-ethyl-1,3-oxazol-2-yl)methanol
1784290-61-4 95%
1g
$1369.00 2024-06-18
Aaron
AR021UDR-2.5g
(5-ethyl-1,3-oxazol-2-yl)methanol
1784290-61-4 95%
2.5g
$2873.00 2025-02-14

(5-ethyloxazol-2-yl)methanol 関連文献

(5-ethyloxazol-2-yl)methanolに関する追加情報

Research Briefing on (5-ethyloxazol-2-yl)methanol (CAS: 1784290-61-4) in Chemical Biology and Pharmaceutical Applications

The compound (5-ethyloxazol-2-yl)methanol (CAS: 1784290-61-4) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic alcohol derivative has attracted significant attention due to its unique structural features that enable diverse pharmacological applications. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules targeting various disease pathways.

Structural analysis reveals that the oxazole core provides excellent metabolic stability while the hydroxymethyl group at the 2-position offers a versatile handle for further chemical modifications. The ethyl substitution at the 5-position contributes to enhanced lipophilicity, potentially improving membrane permeability in drug candidates derived from this scaffold. These combined properties make (5-ethyloxazol-2-yl)methanol particularly valuable in the design of small molecule therapeutics.

Recent synthetic methodologies published in 2023-2024 have demonstrated efficient routes to produce (5-ethyloxazol-2-yl)methanol with high purity and yield. A notable advancement involves a one-pot cyclization-oxidation sequence starting from N-propargyl amides, achieving yields exceeding 85% with excellent regioselectivity. These improved synthetic protocols have facilitated broader exploration of this compound's pharmaceutical potential.

In pharmacological applications, (5-ethyloxazol-2-yl)methanol derivatives have shown promising activity as kinase inhibitors, particularly against tyrosine kinase receptors involved in cancer progression. Structure-activity relationship (SAR) studies indicate that modifications at the hydroxymethyl position can significantly influence target selectivity and potency. Several patent applications filed in 2024 describe novel derivatives exhibiting nanomolar inhibition against VEGFR-2 and PDGFR-β, suggesting potential applications in anti-angiogenic therapies.

The compound has also found utility in chemical biology as a versatile building block for probe development. Researchers have successfully incorporated (5-ethyloxazol-2-yl)methanol into fluorescent tags and affinity purification handles, taking advantage of its stability under physiological conditions. These applications are particularly valuable in target identification and validation studies for new drug discovery programs.

Ongoing research is exploring the metabolic fate and pharmacokinetic properties of (5-ethyloxazol-2-yl)methanol-derived compounds. Preliminary ADME studies suggest favorable metabolic stability, with the oxazole ring demonstrating resistance to oxidative metabolism in liver microsome assays. However, the hydroxymethyl group appears susceptible to glucuronidation, a factor that must be considered in lead optimization processes.

Future directions for research on this compound include exploration of its potential in fragment-based drug discovery and as a component of PROTACs (Proteolysis Targeting Chimeras). The structural features of (5-ethyloxazol-2-yl)methanol make it particularly suitable for these emerging drug discovery approaches, combining the advantages of small molecular weight with sufficient functionality for target engagement.

In conclusion, (5-ethyloxazol-2-yl)methanol (CAS: 1784290-61-4) represents a valuable chemical entity with diverse applications in pharmaceutical research and development. Its unique structural properties, combined with recent synthetic advances and demonstrated biological activities, position this compound as an important tool in modern drug discovery efforts. Continued investigation of its derivatives and applications is expected to yield novel therapeutic candidates in the coming years.

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